molecular formula C18H22N2O2 B2440860 2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2320505-11-9

2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2440860
CAS RN: 2320505-11-9
M. Wt: 298.386
InChI Key: IGIHPPAOZWMLBR-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects are still being explored.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Methodologies and Chemical Structures : Research has focused on developing synthetic methodologies for compounds with similar structures, which are significant due to their biological activities. For instance, Sonar et al. (2006) reported the synthesis and structural analysis of a series of 2-(substituted benzylidene/heteroaryl-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3ones, emphasizing the importance of structural analysis in understanding the biological activity of these compounds (Sonar, Parkin, & Crooks, 2006).

Biological Activity and Applications

Antimicrobial and Antibacterial Properties : The antibacterial and antifungal activities of novel 1H-indole derivatives have been explored, suggesting potential applications in developing new antimicrobial agents. A study synthesized new 1H-Indole derivatives and evaluated their antimicrobial and antifungal activities, showing significant activity against various microbial strains, highlighting the potential for therapeutic applications (Anonymous, 2020).

Anti-inflammatory Agents : Research on chalcone derivatives, including the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, has shown potential anti-inflammatory activity. These studies provide a foundation for the development of new anti-inflammatory agents, with specific derivatives showing promising results in preclinical models (Rehman, Saini, & Kumar, 2022).

Dopamine Uptake Inhibitors : Analogues related to 2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone have been synthesized and evaluated for their ability to inhibit dopamine reuptake, a key mechanism in the treatment of neurological disorders. This research indicates the potential for developing novel therapeutic agents for treating neurological conditions (Loriga et al., 2007).

properties

IUPAC Name

2-(1H-indol-3-yl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-15-9-13-6-7-14(10-15)20(13)18(21)8-12-11-19-17-5-3-2-4-16(12)17/h2-5,11,13-15,19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIHPPAOZWMLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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